1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
Synthesis Analysis
The synthesis of related triazine derivatives involves reactions with triazine derivatives under specific conditions. For example, the reaction of 2-hydro-1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphorinan-4,6-dione with triazine derivatives has been described, demonstrating the complex synthesis routes possible for these compounds (Neda et al., 1995).
Molecular Structure Analysis
The structural analysis of triazine derivatives, including their molecular geometry and the arrangement of their atoms, has been performed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For instance, the characterization of specific triazine compounds through 1H, 13C, and 31P NMR spectroscopy, along with mass spectra and X-ray crystal structure analysis, has been documented, providing insights into the molecular structure of these compounds (Neda et al., 1995).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions that highlight their reactivity and the potential for functional group transformations. The addition reactions, cycloadditions, and interactions with different reagents lead to the formation of novel compounds with unique properties and potential applications (Abdel-Rahman, 1993).
Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effects
Compounds within the triazine and purine categories, similar to 1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been studied for their potential antitumor activities and effects on vascular relaxation. For instance, novel heterocycles like purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have shown antitumor activity against P388 leukemia. Their vascular relaxing effects, although not potent, were also examined, highlighting their potential for medical applications (Ueda et al., 1987).
Antiviral Activity
The antiviral properties of triazine nucleosides, particularly against herpes, rhinovirus, and parainfluenza, have been documented. The synthesis and evaluation of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine showcased moderate activity at nontoxic dosage levels against rhinovirus, suggesting these compounds' relevance in antiviral research (Kim et al., 1978).
Anti-HIV-1 and Antimicrobial Activities
Synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been pursued for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives exhibited significant activity against melanoma, non-small lung cancer, and breast cancer, with compounds displaying moderate anti-HIV-1 activity and notable antimicrobial effects against various pathogens, underscoring the therapeutic potential of these compounds in infectious disease research (Ashour et al., 2012).
Gas Uptake Capacities
Covalent triazine-based frameworks (CTFs) derived from triazine compounds have demonstrated remarkable gas uptake capacities. These porous materials exhibit high surface areas and significant CO2, CH4, and hydrogen uptake, positioning them as promising materials for gas storage and separation technologies (Bhunia et al., 2013).
properties
IUPAC Name |
1-ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-5-18-11-13-9-8(17(11)6-7(2)14-18)10(19)16(4)12(20)15(9)3/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCWXUELYXWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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